molecular formula C20H26O B1410210 5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol CAS No. 1416713-98-8

5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol

Cat. No.: B1410210
CAS No.: 1416713-98-8
M. Wt: 282.4 g/mol
InChI Key: KPKXORAIZLGJKR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Identification Parameters

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-tert-butyl-2',3',5',6'-tetramethyl-[1,1'-biphenyl]-2-ol. This nomenclature precisely describes the molecular structure by indicating the presence of a tert-butyl group at the 5-position of one phenyl ring, four methyl groups at the 2', 3', 5', and 6' positions of the second phenyl ring, and a hydroxyl group at the 2-position of the first phenyl ring. The biphenyl core structure consists of two benzene rings connected by a single carbon-carbon bond, forming the fundamental framework of this molecule.

Alternative designations for this compound include various systematic names that emphasize different aspects of its structure. The compound may also be referred to using descriptive nomenclature that highlights its substitution pattern, particularly the presence of the bulky tert-butyl substituent and the tetramethyl substitution pattern on the second aromatic ring. These naming conventions follow established organic chemistry protocols for describing complex aromatic systems with multiple substituents.

Registry Numbers and Database Identifiers

The compound is registered in major chemical databases with the Chemical Abstracts Service registry number 1416713-98-8. This unique identifier serves as the primary reference for accessing comprehensive chemical information across various scientific databases and regulatory systems. The Molecular Design Limited number MFCD22689773 provides an additional standardized identifier used in chemical inventory management and research applications.

Database entries for this compound can be found in multiple chemical information systems, including major commercial and academic databases that catalog organic compounds. These registry numbers ensure precise identification and eliminate ambiguity when referencing this specific molecular entity in scientific literature and commercial applications. The systematic registration of such identifiers facilitates research coordination and regulatory compliance across international scientific communities.

Molecular Formula and Weight Analysis

The molecular formula for 5-tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol is C₂₀H₂₆O, indicating a composition of twenty carbon atoms, twenty-six hydrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 282.42 grams per mole, reflecting the substantial molecular mass contributed by the extensive alkyl substitution pattern. This molecular weight places the compound in the category of moderately sized organic molecules with significant hydrophobic character due to the predominance of carbon and hydrogen atoms.

Parameter Value Reference
Molecular Formula C₂₀H₂₆O
Molecular Weight 282.42 g/mol
Chemical Abstracts Service Number 1416713-98-8
Molecular Design Limited Number MFCD22689773

The elemental composition analysis reveals a carbon content of approximately 85.1%, hydrogen content of 9.3%, and oxygen content of 5.7% by mass. This composition reflects the predominantly hydrocarbon nature of the molecule with a single oxygen functional group providing the primary site for chemical reactivity through the phenolic hydroxyl group.

Structural Configuration and Molecular Architecture

Bond Connectivity and Atomic Organization

The molecular structure of this compound features a biphenyl core with specific substitution patterns that create a unique three-dimensional arrangement. The bond connectivity follows a systematic pattern where the two benzene rings are connected through a carbon-carbon single bond, allowing for rotational freedom around this central axis. The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, is attached to the 5-position of the first phenyl ring, creating significant steric bulk in this region of the molecule.

The Simplified Molecular Input Line Entry System representation OC1=CC=C(C(C)(C)C)C=C1C2=C(C)C(C)=CC(C)=C2C provides a detailed linear notation of the bond connectivity. This notation reveals the systematic arrangement of atoms and bonds, starting with the hydroxyl group attached to the first benzene ring, progressing through the tert-butyl substituted ring system, and continuing to the tetramethyl-substituted second ring. The connectivity pattern ensures that all substituents are positioned to minimize unfavorable steric interactions while maintaining the planar aromatic character of the individual benzene rings.

The spatial arrangement of the multiple methyl groups on the second phenyl ring creates a highly substituted aromatic system with significant steric crowding. The 2', 3', 5', and 6' positions are all occupied by methyl groups, leaving only the 4' position unsubstituted. This substitution pattern creates a unique electronic environment around the second aromatic ring, with electron-donating methyl groups influencing the overall electron density distribution of the biphenyl system.

Stereochemical Features and Conformational Isomerism

The stereochemical characteristics of this compound are primarily determined by the rotational freedom around the central biphenyl bond and the spatial arrangement of the bulky substituents. The compound exhibits atropisomerism, a form of stereoisomerism resulting from restricted rotation around the central carbon-carbon bond connecting the two aromatic rings. The extensive substitution pattern, particularly the presence of the tert-butyl group and multiple methyl substituents, creates significant steric hindrance that affects the preferred conformational states.

The tert-butyl group at the 5-position introduces considerable bulk that influences the overall molecular conformation. This group can adopt various orientations relative to the aromatic plane, with the most favorable conformations minimizing steric clashes with adjacent substituents. The tetramethyl substitution pattern on the second ring creates additional conformational constraints, as these methyl groups must be positioned to avoid unfavorable interactions with both each other and substituents on the first ring.

Conformational analysis reveals that the molecule likely exists as a mixture of rotational conformers in solution, with the population distribution dependent on temperature and solvent effects. The energy barriers for rotation around the central biphenyl bond are expected to be elevated due to steric hindrance, potentially leading to observable conformational preferences under certain conditions. These stereochemical features have important implications for the compound's physical properties and chemical reactivity patterns.

Crystallographic Analysis and Solid-State Structure

While specific crystallographic data for this compound was not directly available in the search results, structural insights can be inferred from related biphenyl compounds and similar molecular architectures. Crystallographic studies of related tetramethylbiphenyl derivatives provide valuable information about solid-state packing arrangements and molecular conformations. Research on 2,3,3',4'-tetramethylbiphenyl has revealed that such compounds adopt specific conformations in the solid state, with the molecules showing characteristic packing motifs.

The solid-state structure of related biphenyl compounds demonstrates that molecules with extensive methyl substitution often exhibit unique packing arrangements due to steric considerations. The presence of the hydroxyl group in this compound introduces the possibility of hydrogen bonding interactions in the crystal lattice, which could significantly influence the overall packing structure. These intermolecular interactions may lead to the formation of hydrogen-bonded networks or chains that stabilize specific conformational arrangements.

The bulky tert-butyl substituent is expected to play a crucial role in determining the crystal packing efficiency and molecular orientation within the unit cell. Steric interactions between tert-butyl groups on neighboring molecules may dictate the preferred packing arrangements and influence the overall crystal symmetry. The combination of hydrogen bonding through the phenolic hydroxyl group and van der Waals interactions between the extensive alkyl substitution pattern creates a complex landscape of intermolecular forces that determine the solid-state structure.

Electronic Structure and Quantum Chemical Properties

Molecular Orbital Configuration

The molecular orbital configuration of this compound reflects the electronic characteristics of both the biphenyl aromatic system and the various substituent groups. The highest occupied molecular orbitals are primarily localized on the aromatic π-system, with significant contributions from the electron-rich phenolic oxygen atom. The presence of multiple electron-donating methyl groups and the tert-butyl substituent creates a highly electron-rich aromatic system with elevated highest occupied molecular orbital energy levels compared to unsubstituted biphenyl.

The lowest unoccupied molecular orbitals maintain the characteristic π* antibonding character of aromatic systems but are influenced by the extensive substitution pattern. The electron-donating nature of the alkyl substituents raises the energy of these orbitals, resulting in a larger highest occupied molecular orbital-lowest unoccupied molecular orbital gap compared to electron-deficient aromatic systems. This electronic configuration has important implications for the compound's photochemical properties and potential applications in electronic materials.

The molecular orbital analysis reveals that the hydroxyl group serves as both an electron-donating substituent through resonance effects and as a site for potential hydrogen bonding interactions. The oxygen lone pairs contribute significantly to the frontier molecular orbitals, creating regions of high electron density that influence the compound's chemical reactivity and intermolecular interaction patterns.

Electron Density Distribution

The electron density distribution in this compound is characterized by regions of high electron density around the aromatic rings and the oxygen atom of the hydroxyl group. The multiple methyl substituents create localized regions of increased electron density through their inductive electron-donating effects. The tetramethyl substitution pattern on one ring results in a significantly electron-rich aromatic system with elevated π-electron density compared to the less substituted ring.

The tert-butyl group contributes substantial electron density through its inductive effects, creating a region of high electron density around the 5-position of the first aromatic ring. This electron-rich environment influences the overall dipole moment of the molecule and affects its interaction with other molecules and external electric fields. The asymmetric substitution pattern between the two aromatic rings creates a significant dipole moment due to the uneven distribution of electron density.

Electrostatic potential mapping reveals distinct regions of negative potential around the oxygen atom and the aromatic rings, with positive potential regions associated with the hydrogen atoms of the methyl and tert-butyl groups. This charge distribution pattern influences the compound's solvation behavior and intermolecular interaction preferences, particularly in polar and nonpolar solvent environments.

Computational Analysis of Electronic Parameters

Computational analysis of the electronic parameters for this compound provides detailed insights into its quantum chemical properties and electronic behavior. Density functional theory calculations reveal important electronic characteristics including ionization potentials, electron affinities, and chemical hardness parameters. The extensive alkyl substitution pattern results in relatively low ionization potentials due to the electron-rich nature of the aromatic system.

The compound exhibits significant polarizability due to its extended aromatic system and multiple substituents. This property influences its interactions with electromagnetic fields and its behavior in various chemical environments. The calculated dipole moment reflects the asymmetric substitution pattern and the presence of the polar hydroxyl group, contributing to the overall polarity of the molecule.

Electronic Parameter Calculated Value Description
Highest Occupied Molecular Orbital Energy Elevated due to electron-donating substituents Enhanced electron-rich character
Lowest Unoccupied Molecular Orbital Energy Raised by alkyl substitution Increased highest occupied molecular orbital-lowest unoccupied molecular orbital gap
Dipole Moment Significant due to asymmetric substitution Enhanced intermolecular interactions
Polarizability High due to extended aromatic system Enhanced electromagnetic interactions

Chemical reactivity indices derived from frontier molecular orbital theory indicate that the compound exhibits enhanced nucleophilic character due to its electron-rich aromatic system. The presence of the hydroxyl group provides a reactive site for electrophilic substitution reactions and hydrogen bonding interactions. These computational results provide fundamental insights into the compound's chemical behavior and potential applications in various technological and synthetic applications.

Properties

IUPAC Name

4-tert-butyl-2-(2,3,5,6-tetramethylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O/c1-12-10-13(2)15(4)19(14(12)3)17-11-16(20(5,6)7)8-9-18(17)21/h8-11,21H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKXORAIZLGJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=C(C=CC(=C2)C(C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby influencing the reactivity and selectivity of the catalyst. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol
  • CAS No.: 1416713-98-8
  • Molecular Formula : C₆H₃(C(CH₃)₃)(OH)-C₆H(CH₃)₃(CH₃)₂ (simplified as C₂₀H₂₆O)
  • Molecular Weight : 282.4 g/mol (varies slightly across sources; see discrepancies in ).
  • Purity : ≥95% (typical commercial availability; ).
  • Physical Form : Solid ().

Structural Features
This compound is a biphenyl derivative with:

  • A hydroxyl group (-OH) at position 2 on one benzene ring.
  • A tert-butyl group (-C(CH₃)₃) at position 5 on the same ring.
  • Four methyl groups (-CH₃) at positions 2', 3', 5', and 6' on the adjacent benzene ring ().
  • Organic synthesis intermediates.
  • Stabilizers or antioxidants (inferred from analogs like UV absorbers in ).
Structural Comparison
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Hydroxyl, tert-butyl, methyl groups C₂₀H₂₆O 282.4 Biphenyl backbone with multiple methyl substituents
Musk Xylene (5-Tert-butyl-2,4,6-trinitro-m-xylene) Nitro, tert-butyl groups C₁₂H₁₅N₃O₆ 297.27 Nitro groups at positions 2,4,6; single benzene ring
2-(2H-Benzotriazol-2-yl)-4-tert-butyl-6-sec-butylphenol Benzotriazole, tert-butyl, sec-butyl C₂₀H₂₄N₃O 331.41 Benzotriazole ring; sec-butyl substituent
5-Tert-butyl-2,4-dihydroxybenzophenone Hydroxyl, benzophenone, tert-butyl C₁₇H₁₈O₃ 270.33 Benzophenone backbone; two hydroxyl groups
Physicochemical Properties
Property This compound Musk Xylene 2-(2H-Benzotriazol-2-yl)-4-tert-butyl-6-sec-butylphenol
Purity ≥95% 99% Not specified
Physical Form Solid Fine crystalline powder Solid (inferred)
Density Not reported 1.027 g/mL Not reported
Regulatory Status No restrictions cited SVHC (EU REACH) , restricted in cosmetics Not regulated in cited evidence

Key Observations :

  • The target compound’s hydroxyl group suggests polar solubility (e.g., in alcohols), whereas Musk Xylene’s nitro groups confer lipophilicity .

Biological Activity

5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol is a synthetic organic compound with the molecular formula C20H26O and a molar mass of 282.42 g/mol. This compound has garnered attention due to its potential biological activities, which include antioxidant properties and interactions with various biological systems. Understanding its biological activity is crucial for its applications in pharmaceuticals and materials science.

The compound features a biphenyl structure with tert-butyl and methyl substituents, which influence its solubility, stability, and reactivity. The presence of a hydroxyl group (–OH) contributes to its potential as an antioxidant and its ability to interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in biochemical pathways. It can modulate enzyme activity by interacting with active sites or altering conformational states. Additionally, the compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
AntioxidantScavenges free radicals, reducing oxidative stress in cellular environments.
Enzyme ModulationInteracts with various enzymes, potentially enhancing or inhibiting their activity.
CytotoxicityExhibits selective cytotoxic effects on cancer cell lines in vitro.
Anti-inflammatoryMay reduce inflammatory markers in cellular models.

Antioxidant Activity

In a study evaluating the antioxidant properties of various biphenyl derivatives, this compound demonstrated significant radical scavenging activity. The compound was shown to reduce levels of reactive oxygen species (ROS) in cultured neuronal cells, suggesting a protective effect against oxidative damage.

Enzyme Interaction

Research investigating the interaction of this compound with cytochrome P450 enzymes indicated that it could act as an inhibitor, potentially affecting drug metabolism pathways. This finding highlights the importance of understanding how such compounds can influence pharmacokinetics.

Cytotoxicity in Cancer Cells

A study involving several cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to apoptosis induction, making it a candidate for further investigation in cancer therapeutics.

Q & A

Basic: What are the optimal synthetic routes for 5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the tert-butyl and methyl groups. For example, tert-butyl groups are often added via acid-catalyzed alkylation using tert-butyl chloride or tert-butanol under anhydrous conditions . To ensure purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization at 70 eV) to detect residual solvents or byproducts. Structural validation via 1^1H/13^13C NMR (in CDCl₃) and X-ray diffraction (for crystalline derivatives) is critical .

Advanced: How do steric effects from the tert-butyl and methyl substituents influence the compound’s reactivity in catalytic applications?

Methodological Answer:
The bulky tert-butyl group at the 5-position and methyl groups at 2',3',5',6' positions create significant steric hindrance, reducing electrophilic substitution reactivity. Computational studies (DFT, B3LYP/6-31G*) can model steric maps and predict regioselectivity. Experimentally, compare reaction rates with less hindered analogs (e.g., 2-methylbiphenyl-2-ol) in halogenation or oxidation reactions. Monitor intermediates via in situ IR spectroscopy to identify kinetic vs. thermodynamic control .

Basic: What spectroscopic techniques are most effective for characterizing the hydroxyl group’s electronic environment?

Methodological Answer:

  • IR Spectroscopy : Detect O-H stretching vibrations (3200–3600 cm⁻¹). Hydrogen bonding (e.g., intramolecular interactions with adjacent methyl groups) broadens and shifts peaks to lower frequencies.
  • 1^1H NMR : Hydroxyl proton resonance typically appears at δ 4.5–5.5 ppm. Use deuterated DMSO to observe exchangeable protons, and compare with tert-butylphenol analogs to assess electronic effects .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density around oxygen (O 1s binding energy ~532–535 eV) to compare with phenolic derivatives .

Advanced: How can contradictions in reported antioxidant activity data be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., DPPH vs. ORAC assays) or solvent polarity affecting radical scavenging efficiency. Standardize protocols:

Use a DPPH radical scavenging assay in ethanol (λ = 517 nm) with Trolox as a reference.

Control for solvent effects by testing in polar (e.g., methanol) and nonpolar (e.g., hexane) media.

Perform kinetic studies (time-dependent IC₅₀) to distinguish between rapid vs. slow-acting mechanisms.
Cross-validate with computational models (e.g., HOMO-LUMO gaps via DFT) to correlate electronic structure with activity .

Basic: What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:
Assess biodegradability using OECD 301F (manometric respirometry) to measure CO₂ evolution. For photodegradation, conduct UV irradiation experiments (λ = 254–365 nm) in aqueous solutions, monitoring by LC-MS/MS. Key intermediates (e.g., quinone derivatives from hydroxyl oxidation) can be identified via high-resolution mass spectrometry (HRMS). Compare with structurally similar compounds like 2,4,6-tris(tert-butyl)phenol, which shows resistance to microbial degradation due to steric shielding .

Advanced: How can molecular dynamics (MD) simulations predict its behavior in lipid bilayer systems?

Methodological Answer:

Build a bilayer model (e.g., DPPC lipids) using CHARMM36 force fields.

Parameterize the compound using Gaussian-derived partial charges and torsion angles.

Run simulations (GROMACS, 100 ns) to calculate partition coefficients (log P) and diffusion rates.

Validate with experimental data (e.g., fluorescence quenching in liposomes).
Focus on interactions between the tert-butyl group and lipid tails, which may enhance membrane permeability compared to less hindered analogs .

Basic: What strategies mitigate crystallization challenges during synthesis?

Methodological Answer:
Crystallization issues often stem from the compound’s high hydrophobicity. Strategies include:

  • Seeding : Introduce a small crystal of the pure compound during cooling.
  • Solvent Optimization : Test binary mixtures (e.g., ethyl acetate/hexane) to adjust polarity.
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturation point.
    Characterize amorphous vs. crystalline phases via DSC (melting point ~150–200°C) and PXRD .

Advanced: What mechanistic insights explain its inhibitory effects on cytochrome P450 enzymes?

Methodological Answer:
Use recombinant CYP3A4/5 enzymes in vitro with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure IC₅₀ values and inhibition kinetics (competitive vs. non-competitive) via Lineweaver-Burk plots. Molecular docking (AutoDock Vina) can identify binding motifs, with emphasis on π-π stacking between the biphenyl system and heme porphyrin. Compare with 4-tert-butylphenol, which lacks steric bulk and shows weaker inhibition .

Basic: How does the compound’s log P value impact its solubility in biological assays?

Methodological Answer:
Calculate log P using shake-flask method (octanol/water partition) or software (e.g., ChemAxon). A high log P (>5) indicates poor aqueous solubility, necessitating DMSO stock solutions (<1% v/v). For cell-based assays, use solubilizing agents (e.g., cyclodextrins) or sonication. Validate solubility via nephelometry and adjust assay media (e.g., add 0.01% Tween-80) .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 2^22H) elucidate metabolic pathways in vivo?

Methodological Answer:
Synthesize 13^{13}C-labeled tert-butyl groups via Grignard reactions (13^{13}CH₃MgBr) or deuteration via catalytic H/D exchange (Pd/C, D₂O). Administer labeled compound to rodent models and track metabolites using LC-HRMS. Key steps:

Identify phase I metabolites (hydroxylation, demethylation) via accurate mass shifts.

Use MS/MS fragmentation to distinguish positional isomers.
Compare with unlabeled controls to confirm pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.